N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with benzoic acid derivatives under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This step often employs copper(I) catalysts to facilitate the reaction.
Coupling Reactions: The final step involves coupling the benzoxazole and triazole rings with the 2-fluorophenyl and carboxamide groups. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound in the development of new drugs.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Receptor Binding: It may bind to specific receptors on cancer cells, leading to apoptosis or inhibition of cell proliferation.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-bromophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C23H16FN5O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H16FN5O2/c1-14-21(23(30)25-20-10-6-5-9-18(20)24)26-28-29(14)16-11-12-19-17(13-16)22(31-27-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,30) |
InChI Key |
YDDUSIBFFGCWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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